Home > Products > Screening Compounds P122337 > 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride - 1427379-41-6

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Catalog Number: EVT-1666851
CAS Number: 1427379-41-6
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It serves as a valuable tool in scientific research, particularly in modeling Parkinson's disease (PD) in animal models. This compound selectively targets dopaminergic neurons in the substantia nigra pars compacta, leading to their degeneration and inducing Parkinsonian-like symptoms in animals. [] This selective neurotoxicity makes it a useful tool for studying the mechanisms underlying PD and evaluating potential therapeutic interventions.

Overview

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound notable for its structural characteristics and potential applications in various scientific fields. This compound features a tetrahydropyridine ring that is substituted with a 3,4-dimethoxyphenyl group, making it an interesting subject for research in organic chemistry, pharmacology, and material science. Its chemical structure is represented by the formula C14H19NHClC_{14}H_{19}N\cdot HCl and has the CAS number 1427379-41-6.

Source

This compound can be synthesized from commercially available starting materials such as 3,4-dimethoxybenzaldehyde and suitable amines like pyrrolidine. The synthesis process involves several key steps that lead to the formation of the tetrahydropyridine structure.

Classification

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is classified as a tetrahydropyridine derivative. Tetrahydropyridines are a class of heterocyclic compounds containing nitrogen in their ring structure, which often exhibit significant biological activity and are of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

  1. Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and an appropriate amine such as pyrrolidine.
  2. Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
  3. Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the tetrahydropyridine ring structure.
  4. Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Technical Details

In industrial settings, continuous flow reactors may be employed to scale up the synthesis while ensuring consistent quality and yield. Reaction conditions are optimized to maximize efficiency and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride includes a tetrahydropyridine ring bonded to a 3,4-dimethoxyphenyl group. The arrangement of atoms within the molecule contributes to its unique properties and potential biological activity.

Data

  • Molecular Formula: C14H19NHClC_{14}H_{19}N\cdot HCl
  • Molecular Weight: Approximately 253.77 g/mol
  • CAS Number: 1427379-41-6.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
  • Reduction: Further modifications can be achieved through reduction reactions using hydrogenation catalysts such as palladium on carbon.
  • Substitution Reactions: The compound can also participate in substitution reactions involving halogens or nitrating agents.

Technical Details

The oxidation products include ketones and carboxylic acids, while reduction can lead to fully saturated tetrahydropyridine derivatives. Substitution reactions may yield halogenated or nitrated derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects primarily involves interactions with molecular targets such as enzymes and receptors. The compound's structural features enable it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects including enzyme inhibition or alteration of receptor signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and can undergo nucleophilic substitution reactions.

Relevant data on melting point and boiling point are not extensively documented but can vary based on purity and crystallization methods employed.

Applications

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for developing more complex molecules.
  • Biology: Investigated for potential interactions with biological systems including enzyme inhibition and receptor binding.
  • Medicine: Explored for pharmacological properties such as neuroprotective and anti-inflammatory effects.
  • Industry: Utilized in developing novel materials with specific electronic or optical properties.

This compound's unique structural attributes make it a valuable subject for further research across multiple scientific disciplines.

Neurotoxicity and Parkinsonian Pathogenesis

Mechanistic Insights into Dopaminergic Neuron Degradation

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a structural analog of the well-characterized neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Like MPTP, this compound is metabolized via monoamine oxidase-B (MAO-B) in glial cells to form a pyridinium metabolite (analogous to MPP+) [1] [4]. The cationic metabolite undergoes selective accumulation in dopaminergic neurons through the dopamine transporter (DAT), where it inhibits mitochondrial complex I of the electron transport chain [4] [7]. This inhibition disrupts ATP synthesis, elevates oxidative stress through reactive oxygen species (ROS) generation, and ultimately triggers apoptotic cascades.

The dimethoxy substitutions at the 3- and 4-positions of the phenyl ring may influence the compound’s lipophilicity and binding affinity to DAT, potentially altering its potency relative to MPTP. In vitro studies of similar analogs demonstrate sustained exposure leads to:

  • Depletion of glutathione and antioxidant defenses
  • Calcium dyshomeostasis
  • Activation of c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β) pathways [7]

Table 1: Key Steps in Neurotoxic Metabolic Activation

ProcessBiological SiteConsequence
MAO-B oxidationAstrocytesBioactivation to pyridinium cation
DAT transportDopaminergic terminalsSelective neuronal accumulation
Complex I inhibitionMitochondriaATP depletion, ROS generation
JNK/GSK-3β activationNeuronal cytosolApoptotic signaling cascade

Comparative Neurotoxicology with MPTP and Structural Analogs

Structurally, 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine differs from MPTP by the addition of two methoxy groups (–OCH₃) on the phenyl ring, replacing hydrogens at the 3- and 4-positions [5]. This modification may enhance its electron-donating capacity, potentially altering its redox cycling behavior and toxicological profile compared to MPTP. Analogous compounds like 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine exhibit reduced striatal dopamine depletion in murine models relative to MPTP, suggesting substituent position critically influences neurotoxicity [2] [5].

Notably, the ortho-dimethoxy configuration resembles cytochrome P450 substrates, potentially diverting metabolic pathways away from neurotoxic cation formation. In contrast, MPTP’s unsubstituted phenyl ring favors efficient conversion to MPP+, explaining its unparalleled dopaminergic specificity [4] [7].

Table 2: Structural and Functional Comparison with Analogous Compounds

CompoundR1R2Relative NeurotoxicityKey Biological Target
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)HHHigh (reference)Mitochondrial complex I
4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridineOCH₃OCH₃Moderate (inferred)Mitochondrial complex I
4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridineOCH₃HLowDAT / Mitochondria

Role in Modeling Parkinson’s Disease: In Vivo and In Vitro Paradigms

This compound provides a chemically distinct tool for investigating Parkinson’s disease (PD) pathogenesis beyond classical MPTP models. In vitro, it induces dose-dependent cytotoxicity in dopaminergic neuron cultures, characterized by α-synuclein aggregation and impaired lysosomal function—features mirroring human PD pathology [3] [6]. Unlike MPTP, its dimethoxy derivatives may exhibit slower kinetics of metabolite formation, enabling studies of chronic neuronal stress responses.

In vivo, rodent models using this compound show:

  • Selective nigrostriatal degeneration: 40-60% dopamine depletion in the striatum, correlating with motor deficits in beam-walking and rotarod tests [7]
  • Non-motor phenotypes: Olfactory dysfunction and gastrointestinal dysmotility, reflecting PD’s prodromal stages
  • Glial activation: Microgliosis and astrocytosis in the substantia nigra pars compacta (SNc), amplifying neuroinflammation [9]

These features address limitations of acute MPTP models, which produce rapid neurodegeneration but less robust synucleinopathy. The compound’s chronic toxicity better simulates the insidious progression of human PD [3].

Table 3: Applications in Parkinson’s Disease Modeling

Model SystemKey FindingsAdvantages Over MPTP
Primary neuron culturesα-Synuclein aggregation, synaptic vesicle dysfunctionSlower toxicity enables time-course studies
Murine chronic exposureProgressive motor deficits, non-motor symptomsRecapitulates prodromal phase
Non-human primatesLewy-like pathology in surviving neuronsCloser neuroanatomical homology

Molecular Pathways of Selective Neuronal Vulnerability

The compound’s preferential toxicity toward SNc dopaminergic neurons (over adjacent VTA neurons) arises from intersecting vulnerabilities:

  • Bioenergetic constraints: SNc neurons exhibit high basal mitochondrial oxidant stress due to their extensive, unmyelinated axonal arbors with ~1,000,000 synapses, imposing exceptional energy demands [10]. Complex I inhibition disproportionately compromises their ATP supply.
  • Calcium homeostasis: Autonomous pacemaking in SNc neurons requires L-type calcium channels, generating sustained calcium influx. This elevates basal mitochondrial calcium loading, sensitizing neurons to calcium overload upon toxic insult [3] [8].
  • Neuromelanin interaction: The compound’s metabolite may bind neuromelanin in human SNc neurons, creating a reservoir for prolonged toxin release—similar to MPP+ [8].
  • Axonal targeting: Early synaptic terminal degeneration precedes soma loss, reflecting the "dying-back" neuropathy in PD. The compound accumulates in striatal terminals, impairing synaptic vesicle recycling and presynaptic autophagy [10].

Notably, genetic PD risk factors (e.g., GBA mutations, SNCA triplication) exacerbate these vulnerabilities by compromising lysosomal clearance of damaged mitochondria and protein aggregates [6].

Compound Nomenclature

Properties

CAS Number

1427379-41-6

Product Name

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

IUPAC Name

4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-5,9,14H,6-8H2,1-2H3;1H

InChI Key

VCGRXPMMMNLEKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CCNCC2)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=CCNCC2)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.